

# what is the chemical structure of terpin hydrate

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## Compound of Interest

Compound Name: *Terpin*

Cat. No.: *B3430122*

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An In-Depth Technical Guide to the Chemical Structure, Properties, and Analysis of **Terpin Hydrate**

## Abstract

**Terpin** hydrate, chemically known as *cis-p-menthane-1,8-diol monohydrate*, is a terpene diol that has held a place in pharmacopeia for over a century, primarily for its role as an expectorant.<sup>[1][2]</sup> Derived from natural sources like turpentine oil and various essential oils, its synthesis and chemical behavior are archetypal examples of carbocation chemistry involving monoterpenes.<sup>[1][3]</sup> This technical guide provides a comprehensive examination of the chemical structure of **terpin** hydrate, delving into its stereoisomerism, conformational analysis, and the critical role of its hydrated crystalline form. We will explore the mechanistic pathways of its synthesis from  $\alpha$ -pinene and its subsequent dehydration to form valuable **terpineols**. Furthermore, this document details the spectroscopic and analytical methodologies required for its characterization and quantification, and discusses its mechanism of action. This guide is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this classic pharmaceutical compound.

## Elucidation of the Core Chemical Structure

**Terpin** hydrate is a saturated bicyclic monoterpenoid diol. Its fundamental structure is based on the *p*-menthane skeleton, a cyclohexane ring substituted with a methyl group at position 1 and an isopropyl group at position 4.

- **Systematic IUPAC Name:** The accepted IUPAC name for the organic moiety is 4-(2-hydroxypropan-2-yl)-1-methylcyclohexan-1-ol.<sup>[1][4]</sup> The common pharmaceutical product is

a monohydrate of this compound.

- **Molecular Formula:** The anhydrous form has the formula  $C_{10}H_{20}O_2$ . The pharmaceutically relevant crystalline form is a monohydrate, with the formula  $C_{10}H_{20}O_2 \cdot H_2O$ .<sup>[5][6]</sup>
- **Functional Groups:** The structure is characterized by two tertiary hydroxyl (-OH) groups. One is attached to the C1 position of the cyclohexane ring, and the other is at the C8 position (the central carbon of the isopropyl group). The presence of these two hydrophilic groups contributes to its limited solubility in cold water.<sup>[5]</sup>

Below is a 2D representation of the chemical structure of **terpin** (anhydrous).

Caption: 2D Chemical Structure of p-Menthane-1,8-diol.

## Stereochemistry and Conformational Analysis

The stereochemistry of **terpin** hydrate is crucial to its identity. The molecule possesses two stereocenters at the C1 and C4 positions of the cyclohexane ring. This gives rise to two diastereomers: cis and trans.

- **Cis Isomer:** In the cis isomer, the C1-hydroxyl group and the C4-hydroxypropyl group are on the same side of the cyclohexane ring. This is the isomer commonly referred to as **terpin** hydrate in pharmaceutical contexts.<sup>[5][7]</sup>
- **Trans Isomer:** In the trans isomer, these two groups are on opposite sides of the ring.

The cyclohexane ring exists predominantly in a chair conformation to minimize steric and torsional strain. For the cis isomer, the most stable conformation places the bulky 2-hydroxypropan-2-yl group in the equatorial position to minimize steric hindrance. This forces the C1-methyl group into an equatorial position and the C1-hydroxyl group into an axial position.

## trans-Terpin

The trans isomer has both large substituents in equatorial positions.

trans\_img

## cis-Terpin

Most stable chair conformation places the bulky hydroxypropyl group equatorial.

cis\_img



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